molecular formula C9H8O4 B13261133 2-[(7-Oxocyclohepta-1,3,5-trien-1-YL)oxy]acetic acid

2-[(7-Oxocyclohepta-1,3,5-trien-1-YL)oxy]acetic acid

Cat. No.: B13261133
M. Wt: 180.16 g/mol
InChI Key: FCGVNRIZMBBVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-Oxocyclohepta-1,3,5-trien-1-yl)oxy]acetic acid is a chemical compound characterized by a unique structure that includes a seven-membered ring with alternating double bonds and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Oxocyclohepta-1,3,5-trien-1-yl)oxy]acetic acid typically involves the Pd(II)-catalyzed C7-H olefination of 2-aminotropones in the presence of acrylates . This method leverages the troponyl-carbonyl function as a directing group to achieve site-selective couplings . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the olefination process.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Oxocyclohepta-1,3,5-trien-1-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[(7-Oxocyclohepta-1,3,5-trien-1-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing novel compounds and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its chemical properties may be exploited in the production of materials or as intermediates in various industrial processes.

Mechanism of Action

The mechanism by which 2-[(7-Oxocyclohepta-1,3,5-trien-1-yl)oxy]acetic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially modulating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-Oxocyclohepta-1,3,5-trien-1-yl)oxy]acetic acid is unique due to its specific structural features, such as the seven-membered ring with alternating double bonds and the presence of a ketone group

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

2-(7-oxocyclohepta-1,3,5-trien-1-yl)oxyacetic acid

InChI

InChI=1S/C9H8O4/c10-7-4-2-1-3-5-8(7)13-6-9(11)12/h1-5H,6H2,(H,11,12)

InChI Key

FCGVNRIZMBBVFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=O)C=C1)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.